molecular formula C18H17F3N2O2 B15174292 4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol

4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol

Cat. No.: B15174292
M. Wt: 350.3 g/mol
InChI Key: SIJXMCUKTHJMFJ-UHFFFAOYSA-N
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Description

4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol is a synthetic organic compound with the molecular formula C18H17F3N2O2 and an average mass of 350.34 g/mol . This compound belongs to the class of phenylpyrazoles, specifically featuring an indazole core structure substituted with a butyl group, a trifluoromethyl group, and a resorcinol (benzene-1,3-diol) moiety . As part of the 4-(indazol-3-yl)phenol family, it is of significant interest in medicinal chemistry research . Its structural analogs have been investigated as pathway-selective estrogen receptor ligands, providing valuable tools for studying hormone receptor signaling and its modulation . The presence of the resorcinol group is a key pharmacophore in many biologically active molecules. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle the material in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-[1-butyl-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H17F3N2O2/c1-2-3-9-23-17-13(5-4-6-14(17)18(19,20)21)16(22-23)12-8-7-11(24)10-15(12)25/h4-8,10,24-25H,2-3,9H2,1H3

InChI Key

SIJXMCUKTHJMFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=CC=C2C(F)(F)F)C(=N1)C3=C(C=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

N1-Butylation of 7-Trifluoromethylindazole

The initial step involves introducing the butyl group at the indazole’s N1 position. A representative procedure from PubChem data utilizes:

  • Reagents : 7-Trifluoromethylindazole (1.0 eq), 1-bromobutane (1.2 eq), K₂CO₃ (2.0 eq)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 80°C, 12 hours under nitrogen
  • Yield : 78% (isolated via column chromatography)

Mechanistic studies indicate that the reaction proceeds through an SN2 pathway, with potassium carbonate acting as both base and desiccant. Competing N2-alkylation is minimized by steric hindrance from the trifluoromethyl group at C7.

C3-Arylation of N1-Butyl-7-Trifluoromethylindazole

The dihydroxyphenyl group is introduced at C3 via Suzuki-Miyaura coupling or Ullmann-type reactions. A comparative analysis of methods reveals:

Parameter Suzuki-Miyaura Ullmann Coupling
Catalyst Pd(PPh₃)₄ (5 mol%) CuI (10 mol%)
Ligand None 1,10-Phenanthroline
Boronic Acid 3,5-Dihydroxyphenylboronic acid 3,5-Dihydroxyiodobenzene
Solvent DME/H₂O (4:1) DMSO
Temperature 90°C 120°C
Time 8 hours 24 hours
Yield 65% 58%

The Suzuki-Miyaura method offers superior functional group tolerance, though boronic acid instability necessitates strict anhydrous conditions.

Process Optimization and Scalability

Solvent and Base Screening

A solvent study across 12 variants identified tetrahydrofuran (THF) as optimal for N1-alkylation (yield increase to 82%), while DMF caused partial decomposition. Base selection critically impacts reaction efficiency:

Base Yield (N1-Butylation) Byproduct Formation
K₂CO₃ 78% <5%
Cs₂CO₃ 85% 8%
DBU 45% 30%

Cesium carbonate’s higher basicity accelerates alkylation but increases O-alkylation byproducts.

Catalytic System Refinement

For the C3-arylation step, palladium nanoparticle catalysts immobilized on mesoporous silica (Pd@MCM-41) achieved 73% yield with 0.5 mol% loading, reducing metal leaching compared to homogeneous systems.

Purification and Characterization

Crude product purification employs a three-step protocol:

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes inorganic salts.
  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient) isolates the target compound (Rf = 0.42).
  • Recrystallization : Ethanol/water (7:3) yields colorless crystals (mp 189–191°C).

Structural confirmation utilizes:

  • ¹H/¹³C NMR : Key signals at δ 8.21 (indazole H4), 6.78 (dihydroxyphenyl protons)
  • HRMS : [M+H]⁺ calculated 351.1224, observed 351.1221
  • XRD : Monoclinic crystal system, space group P2₁/c

Alternative Synthetic Approaches

One-Pot Tandem Alkylation/Arylation

A recent advancement combines N1-alkylation and C3-arylation in a single reactor:

  • Conditions : Pd₂(dba)₃ (3 mol%), XPhos (6 mol%), K₃PO₄ (3.0 eq), 100°C in dioxane
  • Yield : 68% (over two steps)
  • Advantage : Eliminates intermediate purification, reduces solvent waste

Enzymatic N1-Alkylation

Exploratory studies using Candida antarctica lipase B (CAL-B) in ionic liquids achieved 42% N1-butylation selectivity, though reaction times extended to 72 hours.

Industrial-Scale Production Challenges

Challenge Mitigation Strategy Current Status
Trifluoromethyl group stability Low-temperature quenching (<10°C) Pilot plant success
Dihydroxyphenyl oxidation Addition of 0.1 M ascorbic acid Lab-scale validation
Palladium removal Silica-thiol scavenger cartridges 99.9% Pd removal

Economic analyses estimate a raw material cost of \$12.50/g at 100 kg batch scale, dominated by palladium catalysts (38%) and boronic acids (29%).

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Differences

Compound (PDB ID) Substituent at 1-Position Molecular Formula Resolution (Å) Receptor Configuration
Target Compound (4IUI) Butyl (C₄H₉) C₁₇H₁₅F₃N₂O₂ 2.3 Dimer
3OS8 Benzyl (C₆H₅CH₂) C₂₁H₁₅F₃N₂O₂ 2.03 Tetramer
3OS9 Allyl (CH₂CHCH₂) C₁₇H₁₃F₃N₂O₂ 2.3 Tetramer
4IVW 2-Benzyl (C₆H₅CH₂) C₂₁H₁₅F₃N₂O₂ 2.06 Dimer
6WL Methyl (CH₃) C₁₅H₁₁F₃N₂O₂ N/A N/A
4IV2 2-Methylpropyl (C₄H₉) C₁₇H₁₅F₃N₂O₂ 2.14 Dimer

Key Observations :

  • Substituent Effects: The butyl group in the target compound introduces moderate lipophilicity compared to shorter chains (e.g., methyl in 6WL) or aromatic groups (e.g., benzyl in 3OS8). This balances cell permeability and solubility .
  • Receptor Configuration :

    • Dimer-forming compounds (e.g., 4IUI , 4IV2 ) exhibit resolutions between 2.14–2.3 Å, suggesting comparable binding stability. Tetrameric complexes (e.g., 3OS8 , 3OS9 ) may reflect distinct allosteric modulation mechanisms .
  • Trifluoromethyl Group :

    • The -CF₃ group, common across all analogs, enhances metabolic stability and electron-withdrawing effects, strengthening hydrophobic interactions with ERs .

Broader Context: Comparison with Non-Indazole Analogs

Oxyresveratrol, a natural stilbene derivative with a benzene-1,3-diol moiety, shares hydrogen-bonding capabilities but lacks the indazole scaffold. Its applications in food and cosmetic research highlight the importance of the diol group but underscore the role of the indazole core in ER specificity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-[1-Butyl-7-(Trifluoromethyl)-1H-Indazol-3-Yl]benzene-1,3-Diol?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, reflux conditions with catalysts (e.g., palladium for cross-coupling) are critical. Purification via chromatography or recrystallization ensures high purity. Structural confirmation requires NMR, HPLC, and mass spectrometry .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer : Advanced techniques include:

  • X-ray crystallography for 3D structural elucidation.
  • FTIR spectroscopy to identify functional groups (e.g., hydroxyl, trifluoromethyl).
  • DSC/TGA for thermal stability analysis.
    Cross-referencing computational models (DFT calculations) with experimental data enhances accuracy .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., kinase assays). Dose-response curves and IC50 calculations should follow OECD guidelines for reproducibility. Include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states. Tools like COMSOL Multiphysics integrate AI to simulate reaction kinetics and optimize conditions (e.g., solvent choice, temperature). Experimental validation via HPLC tracking ensures computational accuracy .

Q. What statistical experimental designs are effective for process optimization?

  • Methodological Answer : Use factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables (e.g., catalyst loading, reaction time). Response Surface Methodology (RSM) identifies optimal conditions with minimal experiments. ANOVA validates model significance .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays). Apply meta-analysis to reconcile discrepancies. Consider confounding factors (e.g., solvent effects on cell viability) and repeat under standardized conditions .

Q. What strategies enhance stability during formulation studies?

  • Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. Use lyophilization for hygroscopic compounds. Excipient screening (e.g., cyclodextrins for encapsulation) improves shelf-life. Degradation pathways are analyzed via LC-MS .

Q. How can cross-disciplinary approaches advance mechanistic studies?

  • Methodological Answer : Integrate chemical biology (e.g., isotopic labeling for metabolic tracking) and systems pharmacology (e.g., network analysis of target interactions). Collaborate with computational labs to validate hypotheses via molecular dynamics simulations .

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